molecular formula C13H20BNO2 B1388497 2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 741709-60-4

2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1388497
M. Wt: 233.12 g/mol
InChI Key: YYJPHWDHDLLAJH-UHFFFAOYSA-N
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Description

2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (TMDDP) is a heterocyclic compound that has been used as a synthetic intermediate for the production of organic compounds and pharmaceuticals. TMDDP is a versatile building block for the synthesis of a range of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is a relatively new compound and its use has been increasing in recent years.

Scientific Research Applications

Boronic Acids and Derivatives

  • Application Summary: Boronic acids and their derivatives are commonly used in organic synthesis for Suzuki-Miyaura cross-coupling reactions . They are also used in the synthesis of various organic compounds.

Pinacolborane

  • Application Summary: Pinacolborane (HBpin) is a boronic ester that is often used for hydroboration reactions .

Ethyl 2- [4- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

  • Application Summary: This compound is a specialized chemical that can be used in various organic synthesis reactions .
  • Methods of Application: The specific methods of application would depend on the reaction being performed. Typically, this compound might be used as a reagent in a palladium-catalyzed cross-coupling reaction .
  • Results or Outcomes: The outcomes of these reactions would vary depending on the specific reaction conditions and the other reagents used .

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

  • Application Summary: This compound, also known as pinacolborane, is often used for hydroboration reactions .
  • Methods of Application: In a typical hydroboration reaction, the alkyne or alkene is treated with pinacolborane in the presence of a transition metal catalyst .
  • Results or Outcomes: Hydroboration reactions allow for the selective synthesis of boronate esters, which can be further transformed into a variety of functional groups .

Ethyl 2- [4- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

  • Application Summary: This compound is a specialized chemical that can be used in various organic synthesis reactions .
  • Methods of Application: The specific methods of application would depend on the reaction being performed. Typically, this compound might be used as a reagent in a palladium-catalyzed cross-coupling reaction .
  • Results or Outcomes: The outcomes of these reactions would vary depending on the specific reaction conditions and the other reagents used .

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

  • Application Summary: This compound, also known as pinacolborane, is often used for hydroboration reactions .
  • Methods of Application: In a typical hydroboration reaction, the alkyne or alkene is treated with pinacolborane in the presence of a transition metal catalyst .
  • Results or Outcomes: Hydroboration reactions allow for the selective synthesis of boronate esters, which can be further transformed into a variety of functional groups .

properties

IUPAC Name

2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2/c1-6-11-9-10(7-8-15-11)14-16-12(2,3)13(4,5)17-14/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJPHWDHDLLAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671327
Record name 2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

741709-60-4
Record name 2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Ethylpyridin-4-yl)boronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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